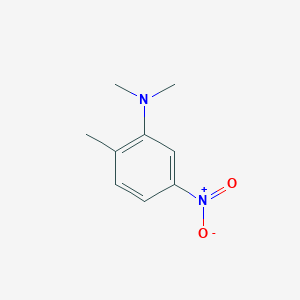

N,N,2-Trimethyl-5-nitroaniline

描述

Contextualization within Aromatic Nitro Compounds

N,N,2-Trimethyl-5-nitroaniline is structurally defined as an aromatic nitro compound due to the presence of a nitro group (-NO₂) attached to its benzene (B151609) ring. This functional group significantly influences the electronic properties and reactivity of the molecule. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and makes the compound susceptible to nucleophilic aromatic substitution under certain conditions.

The presence of the nitro group, along with the amino group, classifies it as a nitroaniline. Specifically, it is a derivative of 2-methyl-5-nitroaniline (B49896) with two additional methyl groups on the nitrogen atom. doi.org The substitution pattern on the aniline (B41778) ring, including the positions of the methyl and nitro groups, creates a unique steric and electronic environment that distinguishes it from other nitroaniline isomers. smolecule.com This specific arrangement of functional groups is crucial in determining its reactivity in various chemical transformations.

Aromatic nitro compounds, in general, are a significant class of chemicals used as intermediates in the synthesis of a wide array of products, including dyes, pharmaceuticals, and agrochemicals. researchgate.net They are valued for the reactivity of the nitro group, which can be readily reduced to an amino group, providing a gateway to a diverse range of other functional groups and molecular scaffolds.

Significance in Synthetic Organic Chemistry Research

In the realm of synthetic organic chemistry, this compound serves as a valuable intermediate and building block. Its utility stems from the predictable reactivity of its functional groups.

One of the primary applications of this compound is in the synthesis of more complex molecules. For instance, the nitro group can be chemically reduced to an amine (NH₂) using various reducing agents like zinc dust in acetic acid or through catalytic hydrogenation. smolecule.comdoi.org This transformation converts this compound into N¹,N¹,2-trimethylbenzene-1,4-diamine, a diamine derivative that can be a precursor for other chemical structures.

Furthermore, the amino group of nitroanilines can undergo diazotization when treated with nitrous acid, forming a diazonium salt. smolecule.com These salts are highly versatile intermediates in organic synthesis, capable of participating in a variety of coupling reactions to form azo compounds, which are the basis for many dyes and pigments. smolecule.com

Research has also explored the use of this compound in the preparation of specialized chemical structures. For example, it has been used in the synthesis of flavin analogs, which are of interest in studying biological systems like FMN riboswitches. doi.org In one documented synthesis, 2-methyl-5-nitroaniline is methylated to form this compound. doi.org This step is a crucial part of a multi-step sequence to create more elaborate molecular frameworks.

The compound's distinct substitution pattern also makes it a subject of interest in studies exploring structure-activity relationships. smolecule.com By modifying the functional groups of this compound, researchers can investigate how these changes affect the chemical and physical properties of the resulting molecules.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| Appearance | Yellow solid |

| CAS Number | 36714-84-8 |

Data sourced from public chemical databases. smolecule.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

N,N,2-trimethyl-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-4-5-8(11(12)13)6-9(7)10(2)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNBHYLLYPVADZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590767 | |

| Record name | N,N,2-Trimethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36714-84-8 | |

| Record name | N,N,2-Trimethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n,2 Trimethyl 5 Nitroaniline and Its Precursors

Regioselective Nitration Strategies for Aniline (B41778) Derivatives

The introduction of a nitro group onto an aniline derivative at a specific position is a critical step in the synthesis of many complex molecules, including the precursors to N,N,2-trimethyl-5-nitroaniline. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the outcome of the nitration reaction.

Application of Mixed Acid Systems in Precursor Nitration

A common and effective method for the nitration of aniline derivatives is the use of a mixed acid system, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). ulisboa.ptchemicalbook.com This method is employed in the synthesis of 2-methyl-5-nitroaniline (B49896), a direct precursor to the target molecule.

The synthesis of 2-methyl-5-nitroaniline from o-toluidine (B26562) highlights the principles of electrophilic aromatic substitution. chemicalbook.com The amino group (-NH₂) is a strong activating group and is ortho, para-directing. However, under the strongly acidic conditions of the nitration reaction, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivating group. To circumvent this, the amino group is often protected by acetylation to form an amide. The resulting acetamido group (-NHCOCH₃) is still ortho, para-directing but less activating than the amino group, allowing for better control of the reaction.

In the case of o-toluidine, both the methyl group (+I effect) and the protected amino group (+R effect) influence the position of the incoming nitro group. Research has shown that for N-(2-methylphenyl)-succinimide, the product distribution is primarily controlled by the alkyl group, leading to the formation of 2-methyl-5-nitroaniline (55%) and 2-methyl-3-nitroaniline (B147196) (29%). ulisboa.pt For the corresponding acetanilide (B955) derivative, the regioselectivity is influenced by both the resonance effect of the acetamido group and the inductive effect of the methyl group, yielding 45% of 2-methyl-4-nitroaniline (B30703) and 33% of 2-methyl-5-nitroaniline. ulisboa.pt

A typical laboratory-scale synthesis involves the dropwise addition of a nitrating mixture (HNO₃ and H₂SO₄) to a solution of o-toluidine in concentrated sulfuric acid at a low temperature, typically around -10°C. chemicalbook.com After the reaction is complete, the mixture is carefully neutralized to precipitate the product, which is then collected by filtration. chemicalbook.com

Table 1: Regioselectivity in the Nitration of o-Toluidine Derivatives ulisboa.pt

| Derivative | 2-methyl-3-nitroaniline | 2-methyl-4-nitroaniline | 2-methyl-5-nitroaniline |

|---|---|---|---|

| N-(2-methylphenyl)-succinimide | 29% | - | 55% |

| 2-methylacetanilide | - | 45% | 33% |

This table illustrates the influence of different protecting groups on the product distribution in the nitration of o-toluidine.

N-Alkylation and C-Methylation Techniques for Amine and Aromatic Ring Modification

The introduction of methyl groups onto the nitrogen atom (N-alkylation) and the aromatic ring (C-methylation) are key transformations in the synthesis of this compound.

Methylation Reactions Utilizing Alkyl Iodide or Dimethyl Sulfate (B86663) in the Presence of a Base

Classical methods for the N-methylation of amines often involve the use of methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. liv.ac.ukgoogle.com These reactions proceed via nucleophilic substitution, where the amine acts as the nucleophile. The base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid formed during the reaction.

While effective, these traditional methylating agents are often toxic and can lead to over-methylation, producing quaternary ammonium (B1175870) salts. liv.ac.ukgoogle.com The synthesis of N-methyl p-nitroaniline, for instance, can be achieved by reacting N-formyl p-nitroaniline with methyl iodide in the presence of potassium tert-butoxide. google.com

Reductive Amination Approaches for Tertiary Amine Formation (e.g., from 2-methyl-5-nitroaniline using formaldehyde (B43269) and sodium cyanoborohydride)

Reductive amination is a versatile and widely used method for the formation of amines, including tertiary amines. organic-chemistry.orgfrontiersin.org This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. frontiersin.orgyoutube.com

For the synthesis of this compound from 2-methyl-5-nitroaniline, formaldehyde (HCHO) is used as the carbonyl component. The reaction proceeds through the formation of an iminium ion, which is then reduced. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a popular choice due to its mildness and selectivity for iminium ions over carbonyl groups. youtube.com Other reducing agents include sodium borohydride (B1222165) (NaBH₄) in the presence of an acid catalyst, and catalytic hydrogenation. organic-chemistry.org

This method offers a high degree of control and is often preferred for the synthesis of tertiary amines as it can minimize the formation of over-alkylated products. frontiersin.org

Chromatographic and Crystallographic Purification Techniques for Compound Isolation

The isolation and purification of the synthesized compounds are crucial for obtaining a product of high purity. Common techniques include chromatography and crystallization.

High-performance liquid chromatography (HPLC) is a powerful tool for the analysis and purification of organic compounds. sielc.com For 2-methyl-5-nitroaniline, a reverse-phase HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid has been developed. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Crystallization is another widely used purification technique. The choice of solvent is critical for successful crystallization. For instance, 2-methyl-5-nitroaniline can be recrystallized from an ethanol (B145695) solution by slow evaporation to yield high-quality crystals. nih.gov Similarly, p-nitroaniline can be purified by recrystallization from a 1:1 ethanol/water mixture. magritek.com The purity of the crystallized product is often assessed by its melting point.

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and improving yields. The regioselectivity observed in the nitration of aniline derivatives is a direct consequence of the electronic effects of the substituents on the stability of the arenium ion intermediate formed during electrophilic aromatic substitution. The activating and directing effects of amino and alkyl groups, and the deactivating and meta-directing nature of the protonated amino group, are well-established principles that govern the outcome of these reactions.

In N-alkylation reactions, the mechanism is typically a straightforward Sₙ2 nucleophilic substitution. The amine nitrogen attacks the electrophilic carbon of the methylating agent. The reactivity can be influenced by the steric hindrance around the nitrogen atom and the electronic properties of the amine.

The mechanism of reductive amination involves the initial formation of a carbinolamine, followed by dehydration to form an iminium ion. The subsequent reduction of the iminium ion by a hydride source, such as sodium cyanoborohydride, is the rate-determining step. The selectivity of the reducing agent is key to the success of this reaction.

Role of Specific Reagents and Catalysts in Related Nitroaniline Transformations

The synthesis of substituted nitroanilines, including this compound and its precursors, is a cornerstone of industrial chemistry, providing key intermediates for dyes, pharmaceuticals, and materials. chemistryviews.org The efficacy of these syntheses hinges on the strategic use of specific reagents and catalysts to control reaction pathways, enhance yields, and ensure regioselectivity. Transformations involving the aniline scaffold are particularly sensitive to reaction conditions due to the strong activating and basic nature of the amino group. hopemaxchem.comstackexchange.com

Classical and Catalytic Nitration Reagents

The most common method for introducing a nitro group onto an aniline derivative is through electrophilic aromatic substitution using a nitrating agent.

Mixed Acid Nitration: The combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the traditional and most widely used nitrating system. hopemaxchem.com In this mixture, sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). hopemaxchem.com This powerful electrophile is then attacked by the electron-rich aromatic ring. For instance, the synthesis of 2-methyl-5-nitroaniline is achieved by treating o-toluidine with a mixture of nitric and sulfuric acids at controlled low temperatures. chemicalbook.com Similarly, the nitration of dimethylaniline utilizes this mixed acid system. orgsyn.org However, the strong activating nature of the amino group can lead to side reactions like over-nitration and oxidation. hopemaxchem.com

Protecting Groups: To circumvent the issues of over-reactivity and oxidation, and to control the position of nitration, the amino group is often temporarily protected. chemistry-online.com Acetylation of the amine with acetic anhydride (B1165640) to form an acetanilide is a common strategy. chemistry-online.commagritek.com The resulting acetamido group is less activating than a free amino group, which allows for a more controlled reaction. magritek.com This group still directs electrophilic substitution to the ortho and para positions. Following the nitration step, the protecting acetyl group is typically removed by acid or base-catalyzed hydrolysis to regenerate the amino group. chemistry-online.com

Alternative Nitrating Systems: Research has explored milder and more selective nitration methods. A patented process describes the nitration of substituted anilines using a nitrite (B80452) salt (such as sodium nitrite) in the presence of an oxidizing agent like ammonium persulfate, which avoids the need for strong acids. google.com Another approach involves the use of tert-butyl nitrite (TBN) as a radical nitrating agent for N-alkyl anilines. researchgate.net

Catalysts in Nitroaniline Synthesis and Transformation

Catalysts play a pivotal role in developing more efficient and environmentally benign synthetic routes.

Acid Catalysis: As mentioned, sulfuric acid is a crucial catalyst in mixed-acid nitration. hopemaxchem.com In some transformations, nitrous acid has also been shown to catalyze the nitration of N,N-dimethylanilinium ions, proceeding through a mechanism involving a radical pair intermediate rather than the more common C-nitroso derivative pathway. rsc.org

Metal-Based Catalysis: Modern synthetic methods increasingly employ metal catalysts to achieve transformations under milder conditions. A notable development is the copper-catalyzed direct nitration of protected anilines. chemistryviews.org This method is advantageous as it can proceed with a single equivalent of nitric acid, producing only water as a byproduct, which aligns with the principles of green chemistry. chemistryviews.org While this specific search did not yield direct catalytic synthesis for this compound, the principles are applicable to related structures. Furthermore, metallic catalysts are central to the transformation of nitroanilines. For example, the reduction of the nitro group in 4-nitroaniline (B120555) to form p-phenylenediamine (B122844) is a critical industrial process often catalyzed by metal nanoparticles, such as silver (Ag) and gold (Au), using a reductant like sodium borohydride (NaBH₄). researchgate.netrsc.org

Role of Bases in Purification

Bases are primarily used in the workup and purification stages of nitroaniline synthesis. They are employed to neutralize the highly acidic reaction mixtures from nitration. orgsyn.org Alkaline hydrolysis, using reagents like sodium hydroxide (B78521) or potassium hydroxide in an alcohol solution, can be used for the deprotection of N-acylated nitroanilines and to facilitate the separation of isomers by selective precipitation. chemistry-online.comgoogle.com

The following table summarizes the functions of key reagents and catalysts in the synthesis and transformation of nitroanilines.

Interactive Data Table: Reagents and Catalysts in Nitroaniline Transformations

| Reagent/Catalyst | Type of Transformation | Specific Role and Outcome |

| Sulfuric Acid (H₂SO₄) | Electrophilic Nitration | Acts as a catalyst to generate the nitronium ion (NO₂⁺) from nitric acid, enabling nitration of the aromatic ring. hopemaxchem.com |

| Acetic Anhydride | Amine Protection | Protects the amino group as an acetamide, reducing its activating effect and preventing oxidation during nitration. chemistry-online.commagritek.com |

| Nitric Acid (HNO₃) | Electrophilic Nitration | Serves as the source of the nitro group for the electrophilic aromatic substitution reaction. magritek.com |

| Copper Compounds | Catalytic Nitration | Catalyze the direct nitration of protected anilines under milder conditions, offering a "greener" alternative to mixed acid. chemistryviews.org |

| Nitrite Salts (e.g., NaNO₂) | Alternative Nitration | Act as a nitro source in the presence of an oxidizing agent, avoiding the use of strong acids. google.com |

| Nitrous Acid (HONO) | Catalytic Nitration | Catalyzes the nitration of N,N-dimethylanilinium ions via a radical pair mechanism. rsc.org |

| Sodium Hydroxide (NaOH) | Deprotection / Hydrolysis | Used for the alkaline hydrolysis of protecting groups (e.g., acetamide) and for neutralizing acidic reaction mixtures. google.com |

| Metal Nanoparticles (Ag, Au) | Nitro Group Reduction | Catalyze the reduction of the nitro group to an amino group, converting nitroanilines into phenylenediamines. researchgate.netrsc.org |

| Sodium Borohydride (NaBH₄) | Nitro Group Reduction | Acts as a reducing agent in conjunction with metal catalysts for the conversion of a nitro group to an amine. researchgate.netrsc.org |

Chemical Reactivity and Transformation Pathways of N,n,2 Trimethyl 5 Nitroaniline

Electrophilic Aromatic Substitution Reactivity of the Aromatic Ring

The electronic properties of the substituents on the aniline (B41778) ring govern its susceptibility to electrophilic attack. The dimethylamino group is a strong activating group and an ortho-, para-director, while the methyl group is a weak activating group and also an ortho-, para-director. Conversely, the nitro group is a strong deactivating group and a meta-director.

Further Nitration and Substituent Directing Effects

The introduction of an additional nitro group to the aromatic ring of N,N,2-Trimethyl-5-nitroaniline is a notable electrophilic aromatic substitution reaction. smolecule.com The existing substituents—the activating dimethylamino and methyl groups, and the deactivating nitro group—collectively influence the position of further substitution. The powerful activating effect of the dimethylamino group, combined with the directing influence of the methyl group, predominantly guides incoming electrophiles to the positions ortho and para relative to them. The nitro group, being a deactivator, directs incoming groups to the meta position relative to itself. The interplay of these directing effects determines the regioselectivity of subsequent nitration reactions.

Reduction of the Nitro Group to Amine Functionality

The conversion of the nitro group to an amine is a fundamental transformation of this compound, yielding the corresponding phenylenediamine derivative. This reduction can be accomplished through various chemical and catalytic methods. smolecule.com

Catalytic Hydrogenation and Chemical Reduction Methods

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. nih.gov This process typically involves the use of molecular hydrogen (H₂) as the reducing agent in the presence of a metal catalyst. nih.govmdpi.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.gov The reaction is generally carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), under controlled temperature and pressure. nih.govgoogle.comresearchgate.net The catalytic cycle involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, facilitating the stepwise reduction of the nitro group to an amine. mdpi.com

Chemical reduction offers an alternative to catalytic hydrogenation. Traditional methods often utilize metals like iron in the presence of an acid, such as hydrochloric acid. smolecule.com

Utilization of Specific Reducing Agents (e.g., zinc dust and acetic acid in derivative formation)

Specific reducing agents can be employed for the reduction of the nitro group in this compound, particularly in the synthesis of its derivatives. One such example is the use of zinc dust in the presence of acetic acid. doi.org This combination provides a milder and often more selective method for nitro group reduction compared to more aggressive reagents. The reaction is typically performed at controlled temperatures, starting at 0°C and then proceeding at room temperature. doi.org This method has been successfully used in the preparation of N¹,N¹,2-trimethylbenzene-1,4-diamine from this compound. doi.org

Application of Nanocatalytic Systems for Nitro Group Reduction (e.g., silver and gold nanoparticles, sodium borohydride (B1222165) as reductant)

In recent years, nanocatalytic systems have gained significant attention for the reduction of nitroaromatic compounds due to their high efficiency and large surface area. semanticscholar.orgrsc.org Silver (Ag) and gold (Au) nanoparticles are among the most extensively studied catalysts for this transformation. semanticscholar.orgrsc.org These reactions are commonly carried out using sodium borohydride (NaBH₄) as the reducing agent in an aqueous medium. semanticscholar.orgrsc.orgrsc.org

The catalytic process involves the adsorption of both the nitro compound and borohydride ions onto the surface of the nanoparticles. rubber.or.kr The nanoparticles facilitate the transfer of electrons from the borohydride donor to the nitro compound acceptor, leading to its reduction. researchgate.net The high surface-to-volume ratio of nanoparticles provides a greater number of active sites for the reaction to occur, enhancing the catalytic efficacy. rsc.org Various supports, such as silica (B1680970) and porous carbon, can be used to immobilize the nanoparticles, preventing aggregation and improving stability and reusability. nih.govmdpi.comnih.gov

Kinetic and Thermodynamic Studies of Nitro Reduction Processes

The reduction of nitroaromatics using nanocatalysts generally follows pseudo-first-order kinetics, particularly when the reducing agent, such as NaBH₄, is used in large excess. rubber.or.krnih.govacs.orgnih.gov The reaction rate is often monitored by UV-Vis spectroscopy, tracking the decrease in the characteristic absorbance peak of the nitro compound over time. rubber.or.kr

Kinetic studies on the reduction of nitroanilines using various nanocatalysts have provided insights into the reaction mechanisms. For instance, the reduction of 4-nitroaniline (B120555) catalyzed by Fe₃O₄ spheres decorated with gold nanoparticles (Fe₃O₄-Au) demonstrated a significantly higher reaction rate compared to bare Fe₃O₄. acs.orgnih.gov The rate constant for the Fe₃O₄-Au catalyzed reaction was found to be approximately 20 times greater. acs.orgnih.gov The addition of NaBH₄ further accelerated the reduction rate. acs.orgnih.gov

Thermodynamic considerations are also crucial in understanding these reduction processes. The reduction of nitro compounds is thermodynamically favorable; however, a significant kinetic barrier often prevents the reaction from proceeding without a catalyst. rsc.org Nanocatalysts lower this activation energy, providing a surface for the reactants to interact and facilitating electron transfer. rsc.org Computational studies, such as Density Functional Theory (DFT), have been employed to model the reaction pathways and understand the stability of intermediates and transition states, confirming the thermodynamic viability of the reduction process. nih.govacs.org

Table 1: Comparison of Catalytic Systems for Nitroaniline Reduction

| Catalyst System | Reducing Agent | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Nickel Oxide (NiO) Nanoparticles | NaBH₄ | o-nitroaniline, m-nitroaniline | Reduction follows pseudo-first-order kinetics; m-nitroaniline reduces faster than o-nitroaniline. | rubber.or.kr |

| Fe₃O₄-Au Nanoparticles | NaBH₄ | 4-nitroaniline | Reaction rate is ~20 times higher than with bare Fe₃O₄; follows pseudo-first-order kinetics. | acs.orgnih.gov |

| Silver (Ag) Nanoparticles on Porous Carbon | NaBH₄ | 4-nitrophenol, 2,4-dinitrophenol, 2,4,6-trinitrophenol | High catalytic efficiency with pseudo-first-order rate constants of 0.3340, 0.2570, and 0.2408 min⁻¹, respectively. | nih.gov |

| Gold (Au) Nanoparticles on TiO₂ | Et₃SiH or TMDS | Various multifunctional aromatic nitro compounds | Highly chemoselective reduction to the corresponding amines. | mdpi.comnih.gov |

Diazotization Chemistry and Subsequent Azo Coupling Reactions

This compound, as a derivative of aromatic primary amines, is amenable to diazotization reactions. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, under cold conditions. smolecule.comresearchgate.net The reaction converts the amino group into a diazonium salt, specifically the N,N,2-trimethyl-5-nitrobenzenediazonium ion.

Table 1: Diazotization and Azo Coupling of this compound

| Step | Reactants | Intermediate/Product | Reaction Type |

|---|---|---|---|

| Diazotization | This compound, NaNO₂, HCl (aq) | N,N,2-trimethyl-5-nitrobenzenediazonium chloride | Diazotization |

| Azo Coupling | N,N,2-trimethyl-5-nitrobenzenediazonium chloride, Coupling Agent (e.g., Phenol, N,N-dimethylaniline) | Azo Dye | Electrophilic Aromatic Substitution |

Nucleophilic Reactivity with Amine Species: Formation of Substituted Derivatives

The chemical structure of this compound allows it to participate in nucleophilic substitution reactions, particularly with amine species. The compound can react with various primary and secondary amines to yield substituted derivatives. smolecule.com These reactions are a facet of nucleophilic aromatic substitution (SNAr), a process where a nucleophile replaces a leaving group on an aromatic ring. researchgate.net

In the context of this compound, the nitro group (-NO₂) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. lkouniv.ac.in While halogens are typical leaving groups in SNAr reactions, under certain conditions, other groups can be displaced, or addition-elimination can occur at positions occupied by hydrogen. researchgate.net The reaction with primary or secondary amines would lead to the formation of new, more complex aniline derivatives, expanding the synthetic utility of the parent molecule. smolecule.comresearchgate.netacs.org

Metal Complexation Chemistry and Coordination Potential

This compound possesses functional groups capable of coordinating with metal ions, suggesting its potential use in metal complexation chemistry. smolecule.com The primary coordination site is the lone pair of electrons on the nitrogen atom of the dimethylamino group. Additionally, the oxygen atoms of the nitro group can also act as potential donor sites, allowing the molecule to function as a monodentate or potentially a bidentate ligand.

The coordination chemistry of structurally related anilines, such as 2,4,6-trimethylaniline (B148799) (mesidine), has been explored, where it serves as a building block for bulky ligands used in catalysis. wikipedia.org These ligands form stable complexes with transition metals like copper. wikipedia.org By analogy, this compound could form coordination polymers or discrete metal complexes. researchgate.netresearchgate.net The electronic properties imparted by the nitro and methyl groups would influence the stability and reactivity of the resulting metal complexes, indicating potential applications in catalysis and materials science. smolecule.com

Theoretical Investigations of Intramolecular Rearrangement Mechanisms

While specific theoretical studies on this compound are not widely documented, extensive research on the closely related N-methyl-N-nitroanilines provides significant insight into potential intramolecular rearrangement mechanisms. These investigations primarily utilize Density Functional Theory (DFT) to elucidate the complex reaction pathways. rsc.orgresearchgate.net

Density Functional Theory (DFT) Studies on N-Methyl-N-nitroaniline Rearrangements

DFT calculations have been instrumental in mapping the potential energy surfaces for the rearrangement of N-methyl-N-nitroanilines. nih.govrsc.org These theoretical studies evaluate all plausible mechanisms to determine the most energetically favorable pathways. rsc.orgresearchgate.net The findings from DFT confirm that these rearrangements can proceed via distinct thermal and acid-catalyzed routes, each with unique intermediates and transition states. researchgate.netresearchgate.net

Radical Pair Complex Mechanisms in Thermal Rearrangements

Theoretical models indicate that the thermal rearrangement of N-methyl-N-nitroanilines occurs through a radical pair complex mechanism. rsc.orgnih.govrsc.org The process is initiated by the homolytic cleavage (homolysis) of the N–N bond. researchgate.net This bond scission generates a radical pair complex, which is more stable than a solvent-caged radical pair. rsc.orgnih.gov The subsequent recombination of these radical pairs, followed by aromatization, leads to the final rearranged products. researchgate.netrsc.org This thermal pathway is characterized by a high activation energy. nih.govrsc.org

Acid-Catalyzed Rearrangement Pathways and Protonation Effects

In contrast to the thermal pathway, acid-catalyzed rearrangements proceed through a different, lower-energy mechanism. researchgate.netnih.gov

Protonation: The reaction is initiated by the protonation of the nitrogen atom of the aniline group. rsc.orgresearchgate.netrsc.org

Intermediate Formation: The protonated species then rearranges to form a protonated N-methyl-O-nitroso-N-phenylhydroxylamine. This step occurs via a three-membered spirocyclic oxadiaziridine (B14753810) transition state. rsc.orgnih.govrsc.org

Dissociation and Recombination: This intermediate favors homolytic dissociation, generating an N-methylaniline cationic radical and a nitrogen dioxide complex. researchgate.netnih.govresearchgate.net These components then recombine and aromatize to yield the final ortho- and para-nitroaniline products. rsc.orgnih.gov

This acid-catalyzed route is generally more efficient, requiring lower temperatures than the thermal rearrangement. rsc.org

Table 2: Comparison of Rearrangement Mechanisms for N-Methyl-N-nitroanilines

| Feature | Thermal Rearrangement | Acid-Catalyzed Rearrangement |

|---|---|---|

| Initiation | Homolysis of N-N bond researchgate.net | Protonation of aniline nitrogen rsc.orgrsc.org |

| Key Intermediate | Radical pair complex rsc.orgnih.gov | Protonated N-methyl-O-nitroso-N-phenylhydroxylamine researchgate.netnih.gov |

| Transition State | - | Three-membered spirocyclic oxadiaziridine rsc.orgrsc.org |

| Activation Energy | High nih.govrsc.org | Lower than thermal pathway nih.govrsc.org |

| Typical Products | o- and p-nitro-N-methylanilines | o- and p-nitro-N-methylanilines rsc.orgnih.gov |

Advanced Spectroscopic and Structural Elucidation of N,n,2 Trimethyl 5 Nitroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of N,N,2-trimethyl-5-nitroaniline by providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, and the protons of the methyl group attached to the aromatic ring. The chemical shifts (δ) are influenced by the electronic effects of the nitro (-NO₂) and dimethylamino (-N(CH₃)₂) groups. The nitro group is strongly electron-withdrawing, deshielding nearby protons and causing them to appear at a higher chemical shift (downfield). Conversely, the dimethylamino group is electron-donating, which would typically shield adjacent protons, but its effect is modulated by the presence of the other substituents.

In a related compound, 2-methyl-5-nitroaniline (B49896), the aromatic protons appear at δ 7.52, 7.47, and 7.14 ppm, with the amino protons at 3.93 ppm and the methyl protons at 2.218 ppm. For this compound, the N,N-dimethyl protons would present as a singlet, likely in the range of 2.5-3.0 ppm. The aromatic protons would exhibit splitting patterns consistent with their positions on the tri-substituted benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic nature of the substituents. The carbon atom attached to the nitro group (C-5) is expected to be significantly deshielded, appearing at a high chemical shift (e.g., >140 ppm). The carbon attached to the amino group (C-1) will also be influenced, as will the other aromatic carbons. In the precursor 2-methyl-5-nitroaniline, the aromatic carbons have been reported at chemical shifts of 147.46, 145.46, 130.82, 129.61, 113.35, and 108.86 ppm. The introduction of two methyl groups on the nitrogen atom would slightly alter these values and introduce a new signal for the N-methyl carbons. The steric hindrance caused by the ortho-methyl group can also influence the resonance of the dimethylamino group with the aromatic ring. mdpi.comreading.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on data from analogous compounds.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH ₃ (at C-2) | ~2.2-2.4 (s, 3H) | ~17-19 |

| N(CH ₃)₂ | ~2.8-3.0 (s, 6H) | ~40-45 |

| Ar-H (at C-3) | ~7.0-7.2 (d) | ~120-125 |

| Ar-H (at C-4) | ~7.6-7.8 (dd) | ~125-130 |

| Ar-H (at C-6) | ~7.8-8.0 (d) | ~115-120 |

| C -1 | - | ~150-155 |

| C -2 | - | ~130-135 |

| C -3 | - | ~120-125 |

| C -4 | - | ~125-130 |

| C -5 | - | ~145-150 |

| C -6 | - | ~115-120 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is crucial for identifying the specific functional groups within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent of these are the stretches of the nitro group. The asymmetric stretching vibration (νas) of the NO₂ group typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretch (νs) is found between 1335 and 1370 cm⁻¹. orientjchem.org The C-N stretching vibrations for the aromatic amine and the aliphatic N-methyl groups will also be present. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹. Bending vibrations for the NH₂ group in the precursor 2-methyl-5-nitroaniline are observed around 1630 cm⁻¹ (scissoring), which would be absent in the tertiary amine this compound. researchgate.net The spectrum of a related derivative, N-(2-methyl-5-nitro-phenyl)benzamide, confirms the presence of nitro and amide functional groups through characteristic FT-IR bands. researchgate.net

Table 2: Characteristic FT-IR Frequencies for this compound Note: Values are based on typical ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₃) | Stretch | 2850 - 2960 |

| Aromatic C-N | Stretch | 1250 - 1360 |

| Aliphatic C-N | Stretch | 1020 - 1250 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light, which corresponds to the promotion of electrons to higher energy orbitals. In this compound, the presence of the nitroaniline chromophore gives rise to characteristic absorption bands in the UV-Vis region.

The spectrum is expected to be dominated by two main types of electronic transitions: π→π* and n→π. cam.ac.ukchemicalbook.com The π→π transitions, which involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals, are typically high in intensity and occur at shorter wavelengths. The n→π* transitions involve the promotion of non-bonding electrons (from the nitrogen of the amino group and oxygens of the nitro group) to π* antibonding orbitals; these are generally lower in energy (occur at longer wavelengths) and have lower intensity. cam.ac.uk For nitroaniline isomers, these bands are well-documented. researchgate.net The specific absorption maxima (λmax) for this compound will be influenced by the substitution pattern and the solvent used. For instance, a study on N-(2-methyl-5-nitro-phenyl)benzamide reported a UV-Vis cut-off wavelength of 278 nm. researchgate.net For 3-nitroaniline, a λmax of 278 nm has been observed. icrc.ac.ir The extended conjugation and the interplay of the electron-donating dimethylamino group and the electron-withdrawing nitro group are expected to shift the absorption bands.

Table 3: Expected UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound Note: These are estimated values based on data from analogous compounds.

| λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| ~250-280 | High | π→π |

| ~350-400 | Low | n→π |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-HS-MS/MS) for Trace Analysis

Both LC-MS/MS and GC-MS are highly sensitive methods suitable for the trace analysis of aniline (B41778) derivatives in various matrices. d-nb.info LC-MS/MS is particularly advantageous as it often requires minimal sample preparation, allowing for direct injection of samples. d-nb.info This technique, using multiple reaction monitoring (MRM), provides high selectivity and accuracy for quantifying low levels of analytes. researchgate.net

GC-MS is also a robust technique for analyzing volatile and semi-volatile compounds like this compound. epa.gov Often, derivatization is employed to increase the volatility and thermal stability of polar analytes, though this may not be necessary for this compound itself. epa.gov

In the mass spectrum, this compound (Molecular Weight: 180.21 g/mol ) would show a molecular ion peak [M]⁺ at m/z 180. The fragmentation pattern is dictated by the structure. A common fragmentation pathway for N,N-dimethylanilines is the α-cleavage, which involves the loss of a methyl radical (•CH₃) from the dimethylamino group, resulting in a stable iminium cation. This would produce a significant fragment ion [M-15]⁺ at m/z 165. Another characteristic fragmentation for nitroaromatic compounds involves the loss of NO (m/z 30) or NO₂ (m/z 46). ecut.edu.cnchemicalbook.com The fragmentation of N-alkyl-o-nitroanilines can also proceed via an "ortho effect," leading to the loss of a water molecule, although this is more characteristic of secondary amines. researchgate.net

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 180 | [C₉H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 165 | [C₈H₉N₂O₂]⁺ | Loss of •CH₃ (α-cleavage) |

| 150 | [C₉H₁₂N₂]⁺ | Loss of NO₂ |

| 134 | [C₉H₁₂N]⁺ | Loss of NO₂ |

| 120 | [C₈H₁₀N]⁺ | Further fragmentation |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies of Related Derivatives

The solid-state structures of several derivatives of 2-methyl-5-nitroaniline have been elucidated using single-crystal X-ray diffraction. These studies offer a valuable framework for understanding the potential crystal structure of this compound.

One such study investigated a series of salts of 2-methyl-5-nitroaniline with various inorganic acids. nih.gov For instance, the salt with nitric acid, (H2Me5NA)NO₃, crystallizes in the monoclinic space group P2₁/c. nih.gov Another relevant derivative, N-(2-methyl-5-nitro-phenyl)benzamide, was synthesized from 2-methyl-5-nitroaniline and its crystal structure was determined. researchgate.net This compound also crystallizes in the monoclinic system with the space group P21/C. researchgate.net

The crystallographic data for these related derivatives are summarized in the table below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| (H2Me5NA)NO₃ | C₇H₉N₂O₂⁺ · NO₃⁻ | Monoclinic | P2₁/c | 11.535(3) | 5.869(2) | 14.880(4) | 90 | 108.83(3) | 90 | nih.gov |

| N-(2-methyl-5-nitro-phenyl)benzamide | C₁₄H₁₂N₂O₃ | Monoclinic | P21/C | 4.9490 | 10.1916 | 24.969 | 90 | 91 | 90 | researchgate.net |

Table 1: Crystallographic data for derivatives of 2-methyl-5-nitroaniline.

Additionally, studies on other nitroaniline derivatives, such as N-methyl-N,2,5-trinitroaniline, reveal that the introduction of multiple nitro groups and N-methylation significantly influences the molecular conformation, particularly the twisting of the nitroamino group relative to the benzene ring. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing (e.g., hydrogen bonding and C-H...π interactions in analogous nitroanilines)

In many nitroaniline structures, hydrogen bonding plays a primary role in the molecular assembly. acs.orgresearchgate.net For instance, in derivatives with an N-H group, intermolecular N-H···O hydrogen bonds involving the nitro group are common, often leading to the formation of chains or dimers. scispace.comacs.org In the salts of 2-methyl-5-nitroaniline, the anilinium N-H groups form strong hydrogen bonds with the counter-anions, creating extensive one- or two-dimensional networks. nih.gov

Besides classical hydrogen bonds, weaker C-H···O interactions are frequently observed, where a C-H bond acts as a donor to an oxygen atom of a nitro group on an adjacent molecule. scispace.com These interactions contribute significantly to the stability of the crystal packing.

Furthermore, C-H···π interactions, where a C-H bond points towards the electron-rich π-system of an aromatic ring, are also noted in the crystal packing of some nitroaniline derivatives. nih.gov π-π stacking interactions between aromatic rings are another crucial factor, often resulting in offset or herringbone arrangements of the molecules. nih.govsoton.ac.uk

In 2-nitroaniline (B44862) derivatives, intramolecular hydrogen bonding between the amino and nitro groups can occur, forming a six-membered ring. scispace.comresearchgate.net This intramolecular interaction can influence the planarity of the molecule and affect its participation in intermolecular interactions. scispace.com The table below summarizes the types of intermolecular interactions commonly observed in analogous nitroaniline compounds.

| Interaction Type | Description | Typical Role in Crystal Packing | Example Compounds | Ref. |

| N-H···O Hydrogen Bond | An N-H group donates a hydrogen to an oxygen atom of a nitro or other acceptor group. | Formation of chains, sheets, or dimers, dominating the primary structure. acs.org | 4-nitroaniline (B120555), 2-methyl-4-nitroaniline (B30703) salts nih.goviucr.org | |

| C-H···O Hydrogen Bond | A C-H group (often from the aromatic ring or methyl groups) donates a hydrogen to a nitro oxygen. | Contributes to the formation of 3D networks and stabilizes the overall packing. acs.orgscispace.com | 2-nitroaniline derivatives, m-nitroaniline acs.orgscispace.com | |

| C-H···π Interaction | A C-H bond interacts with the π-electron cloud of an aromatic ring. | Links molecules into larger assemblies, often seen in combination with other interactions. nih.gov | (E)-N-(Anthracen-9-ylmethylidene)-4-nitroaniline nih.gov | |

| π-π Stacking | Face-to-face or offset stacking of aromatic rings. | Leads to columnar or herringbone packing motifs. soton.ac.uk | 2-methyl-3-nitroaniline (B147196) soton.ac.uk | |

| N-H···N Hydrogen Bond | An N-H group donates a hydrogen to a nitrogen atom. | Can link molecules into chains or more complex frameworks. researchgate.net | 2-amino-6-nitro-1,3-benzothiazole researchgate.net |

Table 2: Common intermolecular interactions in analogous nitroaniline crystal structures.

Given the structure of this compound, which lacks N-H bonds for classical hydrogen bonding, its crystal packing would likely be dominated by a combination of C-H···O interactions (involving the methyl and aromatic C-H groups and the nitro oxygen atoms) and π-π stacking interactions between the nitroaromatic rings.

Research Frontiers in Derivative Synthesis and Novel Chemical Transformations of N,n,2 Trimethyl 5 Nitroaniline

Design and Synthesis of Novel Substituted N,N,2-Trimethyl-5-nitroaniline Derivatives

The synthesis of novel derivatives from this compound leverages established and emerging chemical reactions targeting its key functional groups. The primary routes for derivatization include the reduction of the nitro group, electrophilic substitution on the aromatic ring, and reactions involving the amine functionality.

A significant pathway for creating derivatives is the reduction of the nitro group to an amine, which transforms the molecule into N1,N1,2-trimethylbenzene-1,4-diamine. This resulting diamine is a highly reactive intermediate, susceptible to oxidation and ready to participate in condensation reactions. The reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon, or chemical reduction using agents such as iron in acidic medium. smolecule.com

Further derivatization can be achieved through electrophilic aromatic substitution. The positions for substitution are directed by the existing groups on the aromatic ring. Additionally, the amino group can undergo reactions such as acylation or alkylation, although the existing N,N-dimethylation limits further alkylation at the nitrogen atom. Studies on similar nitroaniline compounds show that they can react with primary and secondary amines to form substituted derivatives or participate in metal complexation, suggesting potential applications in catalysis and materials science. smolecule.com

Below is a table of potential derivatives that can be synthesized from this compound and the general reaction types involved.

| Derivative Name | Precursor | Reaction Type | Potential Application |

| N1,N1,2-Trimethylbenzene-1,4-diamine | This compound | Reduction of Nitro Group | Intermediate for Dyes, Polymers, Phenazines |

| 5-Amino-N,N,2-trimethylaniline-x-sulfonic acid | This compound | Sulfonation | Intermediate for Azo Dyes |

| 5-Amino-x-bromo-N,N,2-trimethylaniline | This compound | Bromination followed by Reduction | Pharmaceutical/Agrochemical Intermediate |

| N-(4-amino-2,N,N-trimethylphenyl)acetamide | N1,N1,2-Trimethylbenzene-1,4-diamine | Acylation | Intermediate for Bioactive Molecules |

This table presents hypothetical derivatives based on the known reactivity of nitroanilines.

Exploration of New Reaction Pathways and Catalytic Systems

Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign reaction pathways. For this compound, research focuses on optimizing the reduction of the nitro group, a critical step for its use as a chemical intermediate.

Catalytic reduction is a cornerstone of this exploration, offering milder reaction conditions and higher selectivity compared to stoichiometric chemical reductions. rsc.orgmdpi.com A variety of catalytic systems have been investigated for the reduction of nitroaromatic compounds, which are applicable to this compound. These systems often employ transition metal nanoparticles as catalysts due to their high surface area and catalytic activity. rsc.org

Key Catalytic Systems for Nitro Group Reduction:

Palladium-based Catalysts: Palladium on carbon (Pd/C) is a conventional and highly effective catalyst for the hydrogenation of nitro groups using molecular hydrogen (H₂).

Gold-based Nanocatalysts: Silica-supported gold nanoparticles have been reported as effective catalysts for the reduction of nitroanilines in aqueous media, often using sodium borohydride (B1222165) (NaBH₄) as the reducing agent. smolecule.com The efficiency of such catalysts can be shape-dependent, with nanospheres sometimes showing higher activity than nanorods or nanoprisms. rsc.org

Bimetallic Nanoparticles: Bimetallic systems, such as Pt/Sn, can offer enhanced selectivity. For instance, in the reduction of dinitrotoluene, a related compound, bimetallic catalysts have been used to selectively reduce one nitro group while leaving the other intact. mdpi.com This type of selectivity could be valuable for controlling reactions with this compound.

Alternative Hydrogen Sources: Besides gaseous hydrogen, other hydrogen donors like hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) are used in catalytic transfer hydrogenation. mdpi.com This method can be safer and more convenient for laboratory-scale synthesis.

A recent patent describes a process for the catalytic reduction of nitro-group-containing compounds using sodium bisulfite in the presence of a catalyst in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com Such novel systems aim to provide efficient and scalable methods for producing amines from nitro compounds.

| Catalytic System | Reducing Agent / H₂ Source | Key Features | Reference |

| Gold Nanoparticles (Au-NPs) on Silica (B1680970) | Sodium Borohydride (NaBH₄) | Effective in aqueous media for environmental applications. | smolecule.com |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Widely used, highly efficient for complete nitro group reduction. | |

| Platinum-Tin (Pt/Sn) Bimetallic Catalyst | Hydrogen Gas (H₂) | Can offer enhanced selectivity in reductions. | mdpi.com |

| Various Nanocatalysts | Sodium Borohydride, Potassium Borohydride, Hydrazine | Focus on converting toxic nitroanilines to less harmful products. | rsc.org |

| Catalyst in DMSO | Sodium Bisulfite | Patented process for nitro group reduction. | google.com |

Role as a Chemical Intermediate in Complex Organic Molecule Synthesis (e.g., phenazine (B1670421) precursors)

This compound is a valuable building block for synthesizing more complex heterocyclic structures, most notably phenazines. metu.edu.tr Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in materials science. acs.orgnih.gov

The synthesis of a phenazine ring system from a nitroaniline precursor typically involves two key steps:

Reduction of the nitro group: The nitro group of this compound is reduced to an amino group (-NH₂), yielding N1,N1,2-trimethylbenzene-1,4-diamine.

Condensation/Cyclization: This diamine intermediate is then reacted with a 1,2-dicarbonyl compound or a derivative thereof. The reaction proceeds via a double condensation to form the dihydrophenazine, which is subsequently oxidized to the aromatic phenazine ring system.

A documented synthesis of a fluorinated dibenzo[a,c]phenazine (B1222753) illustrates this principle clearly. In this process, 4-fluoro-2-nitroaniline (B1293508) is first reduced to 4-fluorobenzene-1,2-diamine (B48609) using tin(II) chloride. This diamine is then condensed with 2,7-dibromophenanthrene-9,10-dione (B38369) in the presence of acetic acid to form the final phenazine product. metu.edu.tr this compound can be envisioned as a precursor in analogous reactions.

Modern synthetic strategies, such as the Buchwald-Hartwig cross-coupling reaction, have expanded the toolkit for creating complex phenazine precursors. For example, a nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline can be coupled with a bromo-nitrobenzene derivative. acs.org The resulting bis(2-nitrophenyl)amine (B107571) intermediate undergoes a reductive cyclization using a catalyst like palladium on charcoal with sodium borohydride as the hydrogen source to form the phenazine core. acs.org Another advanced route involves the creation of N-aryl-2-nitrosoaniline intermediates, which are then cyclized to form functionalized phenazines. nih.gov These modular approaches allow for the synthesis of a diverse library of phenazine derivatives with tailored properties.

The use of this compound in these synthetic schemes would lead to phenazine derivatives specifically substituted with two methyl groups on one of the nitrogen atoms and a methyl group at a specific position on the aromatic core, influencing the final molecule's electronic properties, solubility, and biological activity.

Environmental Chemical Transformation Studies of Nitroaniline Compounds

Degradation Pathways in Environmental Matrices (Focus on Chemical Reduction Mechanisms)

The environmental transformation of nitroaromatic compounds such as N,N,2-Trimethyl-5-nitroaniline is significantly influenced by reductive processes. The chemical reduction of the nitro group (-NO₂) is a primary degradation pathway in various environmental compartments. wur.nl This transformation is thermodynamically favorable but often requires a catalyst to overcome a significant kinetic barrier. rsc.orgrsc.org

The reduction mechanism, first proposed by Haber in 1898 for nitrobenzene (B124822), proceeds through a series of two-electron transfer steps. mdpi.comunimi.it This sequential process involves the initial reduction of the nitro group to a nitroso group (-NO), followed by further reduction to a hydroxylamine (B1172632) intermediate (-NHOH). The final step is the cleavage of the N-O bond to yield the corresponding amine (-NH₂). acs.org For this compound, this pathway results in the formation of N¹,N¹,2-trimethylbenzene-1,4-diamine. The presence of the nitro group can be reduced to an amine through methods like catalytic hydrogenation. smolecule.com

This reductive pathway is a predominant transformation mechanism for nitroaromatic compounds in the environment. wur.nl

Table 1: Generalized Chemical Reduction Pathway of a Nitroaromatic Compound

| Step | Reactant | Intermediate/Product | Chemical Group Transformation |

|---|---|---|---|

| 1 | Nitroaromatic (Ar-NO₂) | Nitrosoaromatic (Ar-NO) | Nitro → Nitroso |

| 2 | Nitrosoaromatic (Ar-NO) | Arylhydroxylamine (Ar-NHOH) | Nitroso → Hydroxylamine |

| 3 | Arylhydroxylamine (Ar-NHOH) | Aromatic Amine (Ar-NH₂) | Hydroxylamine → Amine |

This table illustrates the sequential reduction of the nitro functional group as described in the literature. mdpi.comacs.org

Development of Catalytic Systems for Environmental Transformation

To address the persistence of nitroaromatic pollutants, significant research has been directed toward developing catalytic systems that can accelerate their degradation in environmental matrices.

Nanocatalytic systems have emerged as a highly effective approach for the remediation of nitroaromatic compounds due to their high surface-area-to-volume ratio, which provides a greater number of active sites for chemical reactions. rsc.orgrsc.orgmdpi.com These assemblies often consist of metal nanoparticles (NPs) composed of gold (Au), palladium (Pd), silver (Ag), nickel (Ni), or copper (Cu). mdpi.comepa.govresearchgate.net

To enhance stability and prevent aggregation, which can reduce catalytic activity, these metal NPs are frequently immobilized on solid supports. mdpi.com Common support materials include silica (B1680970) (SiO₂), magnetite (Fe₃O₄), and zinc oxide (ZnO). mdpi.comnih.govacs.org Magnetically separable supports, such as Fe₃O₄, offer the additional advantage of easy recovery and reuse of the catalyst from the reaction medium, promoting sustainable and cost-effective remediation processes. mdpi.comepa.gov For instance, Pd-doped ZnO nanoparticles have been investigated for the photocatalytic degradation of nitro-organics, achieving 90% abatement of nitrobenzene under visible light within 320 minutes. nih.govnih.gov Similarly, gold nanoparticles supported on an aminated silica shell over a magnetite core have demonstrated high catalytic activity in the reduction of 2-nitroaniline (B44862). acs.org

Table 2: Examples of Nanocatalytic Systems for Nitroaromatic Reduction

| Catalyst System | Target Compound | Reductant | Efficiency/Rate | Source(s) |

|---|---|---|---|---|

| Pd-doped ZnO NPs | Nitrobenzene | H₂O₂ (Photocatalysis) | 90% degradation in 320 min | nih.govnih.gov |

| Au/NH₂-SiO₂-shell/Fe₃O₄-core | 2-Nitroaniline | NaBH₄ | 100% conversion in 12 min | acs.org |

| Ag NPs on KCC-1 Nanospheres | 2-Nitroaniline | Not specified | Excellent catalytic activity | mdpi.com |

The catalytic reduction of nitroaromatic compounds, such as this compound, using nanocatalysts and a reducing agent like sodium borohydride (B1222165) (NaBH₄) follows a well-established mechanism. rsc.org The reaction, while thermodynamically feasible, is kinetically hindered, and the catalyst provides a surface to facilitate the necessary electron transfer. rsc.orgrsc.org

The process can be described by the following steps:

Adsorption: Both the nitroaromatic compound and the donor of the reducing agent (e.g., BH₄⁻ ions from NaBH₄) adsorb onto the surface of the metal nanoparticles. rsc.orgresearchgate.net

Electron Transfer: The nanoparticle acts as an electron relay system, mediating the transfer of electrons from the adsorbed reductant (donor) to the nitroaromatic compound (acceptor). rsc.org

Sequential Reduction: The transferred electrons sequentially reduce the nitro group through the nitroso and hydroxylamine intermediates to form the final amine product, as detailed in section 7.1. mdpi.com

Desorption: The final amine product desorbs from the catalyst surface, freeing up the active sites for further reaction cycles.

In photocatalytic systems, such as with Pd-doped ZnO, the mechanism involves the generation of highly reactive oxygen species upon irradiation. nih.govnih.gov For example, under visible light, the catalyst can generate hydroxyl radicals (OH•), which are powerful oxidizing agents that attack and degrade the nitroaromatic compound. nih.govnih.gov

Innovative Analytical Method Development for Environmental Trace Analysis of Organic Contaminants

The detection and quantification of this compound and other organic contaminants at trace levels in environmental samples like water and soil require highly sensitive and selective analytical methods.

High-performance liquid chromatography (HPLC) is a widely used technique. An advanced HPLC method coupled with a photodiode array (PDA) detector has been developed for determining highly polar nitroaromatic compounds in groundwater. nih.gov This method often incorporates a sample pre-concentration step, such as solid-phase extraction (SPE), to achieve low detection limits, typically in the range of 0.1–0.5 µg/L. nih.gov Gas chromatography with an electron capture detector (GC-ECD) is another established method that provides low detection limits for many nitroaromatics, though it can be less robust than HPLC. researchgate.netoup.com

Mass spectrometry (MS) offers superior selectivity and sensitivity. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has been established as a rapid screening tool for nitroaromatic compounds in soil extracts. nih.gov For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool. nih.gov However, neutral nitroaromatic compounds often exhibit poor ionization efficiency in standard LC-MS setups. rsc.org An innovative approach to overcome this limitation involves the chemical derivatization of the nitroaromatic compounds. rsc.org In this strategy, the nitro group is reduced to the corresponding aromatic amine prior to analysis. The resulting amine is more readily ionized, significantly enhancing detection sensitivity and allowing for reliable quantification at trace levels. rsc.org Sample preparation for these advanced methods frequently relies on standardized procedures such as those outlined in EPA Method 3510 (separatory funnel liquid-liquid extraction) or Method 3520 (continuous liquid-liquid extraction) for aqueous samples. synectics.netresearchgate.net

Table 3: Comparison of Analytical Methods for Nitroaromatic Contaminants

| Method | Sample Type | Sample Preparation | Typical Detection Limit | Notes | Source(s) |

|---|---|---|---|---|---|

| HPLC-PDA | Groundwater | Solid-Phase Extraction (SPE) | 0.1–0.5 µg/L | Good for polar compounds. | nih.gov |

| GC-ECD | Water | Solid-Phase Extraction (SPE) | Lower than HPLC for most analytes | Requires frequent instrument maintenance. | researchgate.netoup.com |

| MALDI-TOF MS | Soil | Solvent Extraction | 0.25 ng/µL (standard) | Valuable as a rapid screening tool. | nih.gov |

| LC-MS/MS with Derivatization | Pharmaceutical/ Environmental | Reduction to amine | Not specified; enhanced sensitivity | Overcomes poor ionization of neutral nitroaromatics. | rsc.org |

常见问题

Q. Methodological Answer :

- DFT Calculations : Predict electronic properties (HOMO/LUMO energies) to tailor redox activity for catalytic or medicinal applications .

- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

- SAR Studies : Corolate substituent effects (e.g., nitro vs. chloro groups) with bioactivity data .

Basic: What analytical techniques quantify trace impurities in this compound?

Q. Methodological Answer :

- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and EI ionization .

- ICP-OES : Measure heavy metal contaminants (e.g., Pd from catalytic steps) at ppb levels .

Advanced: How does the nitro group in this compound affect its photophysical properties?

Q. Methodological Answer :

- UV-Vis Spectroscopy : The nitro group induces a bathochromic shift due to n→π* transitions. Compare absorbance maxima in solvents of varying polarity .

- Fluorescence Quenching : Study nitro group-mediated quenching mechanisms using time-resolved spectroscopy .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal contact and inhalation .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .

Advanced: What mechanistic insights explain unexpected byproducts in the synthesis of this compound?

Q. Methodological Answer :

- Reaction Monitoring : Use in-situ IR spectroscopy to detect intermediates (e.g., nitration intermediates) .

- Isolation of Byproducts : Characterize unexpected products (e.g., di-nitrated isomers) via X-ray crystallography .

- Kinetic Profiling : Vary reaction parameters (temperature, catalyst loading) to map pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。